2-Chloro-N-[(1Z)-2-phenyl-1-{N'-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}eth-1-EN-1-YL]benzamide
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Overview
Description
2-Chloro-N-[(1Z)-2-phenyl-1-{N’-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}eth-1-EN-1-YL]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core linked to a pyridine ring through a hydrazinecarbonyl bridge. The presence of multiple functional groups within its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(1Z)-2-phenyl-1-{N’-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}eth-1-EN-1-YL]benzamide typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with pyridine-4-carbaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(1Z)-2-phenyl-1-{N’-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}eth-1-EN-1-YL]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzamide core can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted benzamides .
Scientific Research Applications
2-Chloro-N-[(1Z)-2-phenyl-1-{N’-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}eth-1-EN-1-YL]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(1Z)-2-phenyl-1-{N’-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}eth-1-EN-1-YL]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[(1Z)-1-{N’-[(1E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(thiophen-2-yl)eth-1-en-1-yl]benzamide
- N-[(1Z)-1-{N’-[(E)-(2,6-dichlorophenyl)methylidene]hydrazinecarbonyl}-2-[4-(dimethylamino)phenyl]eth-1-en-1-yl]benzamide
Uniqueness
The uniqueness of 2-Chloro-N-[(1Z)-2-phenyl-1-{N’-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}eth-1-EN-1-YL]benzamide lies in its specific structural features, such as the chloro-substituted benzamide core and the pyridine ring. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C22H17ClN4O2 |
---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
2-chloro-N-[(Z)-3-oxo-1-phenyl-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H17ClN4O2/c23-19-9-5-4-8-18(19)21(28)26-20(14-16-6-2-1-3-7-16)22(29)27-25-15-17-10-12-24-13-11-17/h1-15H,(H,26,28)(H,27,29)/b20-14-,25-15+ |
InChI Key |
QIGFJPUXCYKWEY-KLINPMNRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC=NC=C2)\NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=NC=C2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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